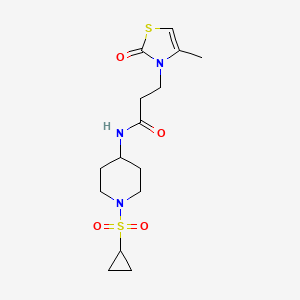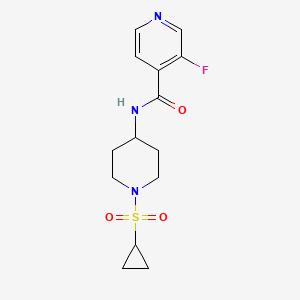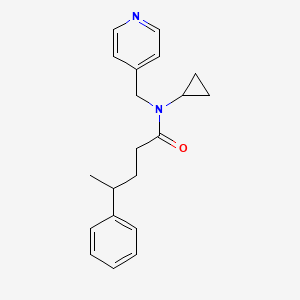![molecular formula C21H30N2O3 B6974647 N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6974647.png)
N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound that features a piperidine ring, an oxane ring, and an isochromene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Oxane Ring Formation: The oxane ring is formed via a cyclization reaction involving an appropriate diol and a dehydrating agent.
Isochromene Moiety Synthesis: The isochromene moiety is synthesized through a Friedel-Crafts alkylation reaction involving a phenol and an aldehyde.
Coupling Reactions: The final compound is obtained by coupling the piperidine and oxane rings with the isochromene moiety using a suitable coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its pharmacological properties.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Isochromene Derivatives: Compounds like isochromene-3-carboxylic acid share the isochromene moiety.
Propriétés
IUPAC Name |
N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c24-20(19-18-7-3-2-6-17(18)8-13-26-19)22-16-21(9-14-25-15-10-21)23-11-4-1-5-12-23/h2-3,6-7,19H,1,4-5,8-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWXYYVUBBPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)CNC(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorophenyl)-N-[3-(methylamino)propyl]methanesulfonamide](/img/structure/B6974571.png)
![2,4-difluoro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6974574.png)

![2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine](/img/structure/B6974609.png)

![1-[2-(3-Chlorophenoxy)ethyl]-1-methyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974626.png)
![2-[(N-benzyl-4-methoxyanilino)methyl]pyrimidin-4-amine](/img/structure/B6974627.png)
![Methyl 1-[[4-(4-methylpyrimidin-2-yl)oxyphenyl]carbamoyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B6974628.png)
![2-[(N-benzyl-3-ethynylanilino)methyl]pyrimidin-4-amine](/img/structure/B6974635.png)

![N-[2-(6-methoxypyridin-2-yl)ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6974644.png)
![(3-Cyclopropyl-1,2-oxazol-5-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6974653.png)
![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethyl]-6-methoxypyridine](/img/structure/B6974660.png)
![3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile](/img/structure/B6974675.png)
